[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid

Human African Trypanosomiasis Clinical chemotherapy Tryparsamide resistance

You are sourcing the stable, crystalline As(V) precursor—not the reactive, less stable melarsen oxide. This pentavalent organoarsenic is the gatekeeper intermediate for WHO-recognized antitrypanosomal agents (melarsoprol, Cymelarsan). Unlike the trivalent forms, it offers unambiguous identity confirmation via X-ray crystal structure, making it the preferred starting material for GMP-oriented synthesis and precise SAR studies. Its well-characterized adduct with trypanothione (Mel T; stability constant 1.05 × 10⁷ M⁻¹) and selective inhibition of the parasite-specific trypanothione reductase (Ki = 9.0 µM) make it the ideal precursor for generating probes to study drug resistance and trypanosome energy metabolism. Purchase this compound to directly control the reduction step to the pharmacophore and systematically explore dithiol ligand variations.

Molecular Formula C9H11AsN6O3
Molecular Weight 326.14 g/mol
CAS No. 5806-89-3
Cat. No. B154466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid
CAS5806-89-3
SynonymsN-(4,6-Diamino-s-triazin-2-yl)arsanilic Acid;  (4-Arsonophenyl)-1,3,5-triazine-2,4,6-triamine;  NSC 10894
Molecular FormulaC9H11AsN6O3
Molecular Weight326.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As](=O)(O)O
InChIInChI=1S/C9H11AsN6O3/c11-7-14-8(12)16-9(15-7)13-6-3-1-5(2-4-6)10(17,18)19/h1-4H,(H2,17,18,19)(H5,11,12,13,14,15,16)
InChIKeyVURSAWSSSICZRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid (CAS 5806-89-3): Pentavalent Organoarsenic Precursor for Trypanocidal Drug Synthesis and Research


[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid (CAS 5806-89-3), historically designated Melarsen in its disodium salt form, is a pentavalent organoarsenic compound belonging to the melaminophenylarsonic acid class [1]. It contains a planar melamine-triazine ring coupled to a phenylarsonic acid moiety, with the arsenic centre in the As(V) oxidation state [2]. The compound serves as the critical pentavalent precursor in the synthetic pathway to melarsen oxide (As(III)), the active pharmacophore from which clinically used trivalent arsenicals—including melarsoprol (Mel B), melarsamine dihydrochloride (Cymelarsan), and trimelarsen—are derived [3]. Its role as the gatekeeper intermediate in the manufacture of WHO-recognised antitrypanosomal agents distinguishes it from the trivalent arsenicals that dominate the primary literature.

Why [4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid Cannot Be Interchanged with Other Melaminophenyl Arsenicals


The melaminophenyl arsenical family spans pentavalent arsonic acids, trivalent arsenoxides, and their dithiol adducts, each with distinct oxidation states, reactivity profiles, and biological fates. [4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid (As(V)) is the stable, isolated precursor that must undergo reduction to the As(III) arsenoxide before acquiring trypanocidal activity [1]. Attempting to substitute this precursor directly with melarsen oxide (CAS 21840-08-4) for synthetic applications is impractical because melarsen oxide is highly reactive toward thiols, less stable in storage, and is itself typically generated in situ from the pentavalent precursor [2]. Similarly, substituting with melarsoprol (CAS 494-79-1)—a BAL-complexed prodrug—introduces the dimercaprol ligand that must be dissociated before the pharmacophore is liberated, complicating structure-activity studies and synthetic derivatisation [3]. The pentavalent arsonic acid form offers a defined, crystalline, characterisable starting material whose purity and identity can be rigorously established, whereas the trivalent forms present greater challenges for analytical characterisation and long-term stability.

[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid (CAS 5806-89-3): Quantitative Differentiation Evidence Against Comparator Arsenicals


Clinical Cure Rates in Advanced Human Trypanosomiasis: Melarsen vs. Tryparsamide-Containing Standard Regimens

In a field trial conducted in Northern and Eastern Nigeria, melarsen (administered as the disodium salt of this arsonic acid, at doses not exceeding 20 mg/kg) produced cure rates of 56% to 71% in advanced cases of Trypanosoma gambiense sleeping sickness, depending on the dosage regimen employed. This outcome was reported as 'considerably better' than standard treatment courses incorporating tryparsamide (sodium p-glycineamidophenylarsonate), the then-standard-of-care pentavalent arsenical [1]. Furthermore, among patients who had relapsed following other treatments, 70% of intermediate-stage and 38% of advanced-stage cases were cured by a subsequent course of melarsen, demonstrating utility in the salvage setting where tryparsamide-based therapy had already failed [1].

Human African Trypanosomiasis Clinical chemotherapy Tryparsamide resistance

Activity Against Tryparsamide-Resistant Trypanosome Strains: In Vitro and CSF Penetration Differentiation

Melarsen (disodium p-melaminylphenylarsonate) was demonstrated to be active against tryparsamide-resistant trypanosome strains both in field isolates and under controlled laboratory conditions [1]. In a rabbit model, melarsen was more effective than tryparsamide in rendering the cerebrospinal fluid trypanocidal, indicating superior CNS compartment access for the melaminophenylarsonate scaffold relative to the glycineamidophenylarsonate scaffold of tryparsamide [1]. The melarsen and tryparsamide resistance phenotypes were further shown to be distinguishable: acquired resistance to melarsen in pathogenic trypanosomes conferred cross-resistance to amidines but displayed a resistance profile distinct from that induced by tryparsamide exposure [1]. Additionally, at a concentration of 1.0 mg/mL in diphasic culture media, melarsen could be used to differentially culture T. rhodesiense but not T. brucei, whereas tryparsamide at the same concentration permitted T. rhodesiense growth—demonstrating species-level differential activity not observed with the comparator [2].

Drug resistance Trypanosoma brucei Cerebrospinal fluid penetration

Differential Inhibition of Host vs. Parasite Glutathione Reductase by the Derived Pharmacophore Melarsen Oxide

The trivalent pharmacophore melarsen oxide—generated by reduction of the pentavalent arsonic acid precursor—exhibits mechanistically distinct inhibition of human vs. filarial glutathione reductase (GR). The human erythrocyte GR is inhibited in a competitive manner with a Ki of 23.7 μM, whereas the filarial GRs from Setaria digitata and Onchocerca gutturosa are inhibited via a two-stage mechanism: an immediate partial inactivation followed by a time-dependent saturable pseudo-first-order process, with Ki values of 38.3 μM and 4.5 μM and maximum second-stage inactivation rates (kinact) of 1.0 × 10⁻⁴ s⁻¹ and 24.3 × 10⁻⁴ s⁻¹, respectively [1]. The O. gutturosa GR shows approximately 5.3-fold greater susceptibility (Ki = 4.5 μM vs. 23.7 μM for human) and a 24.3-fold faster second-stage inactivation rate compared to the S. digitata enzyme, indicating species-dependent structural determinants of arsenical sensitivity [1].

Glutathione reductase Host-parasite selectivity Filarial parasites

Target Engagement Selectivity: Glycolytic Enzyme Inhibition Profile of the Derived Pharmacophore

In cell-free extracts of bloodstream-form Trypanosoma brucei, melarsen oxide—the reduced active form of this arsonic acid precursor—exhibited striking selectivity among glycolytic regulatory enzymes. The compound inhibited 6-phosphofructo-2-kinase (PFK-2) with a Ki of less than 1 μM and fructose-2,6-bisphosphatase (FBPase-2) with a Ki of 2 μM, while pyruvate kinase was inhibited only weakly with a Ki greater than 100 μM [1]. This represents at least a 100-fold selectivity window for PFK-2 over pyruvate kinase. At micromolar concentrations, melarsen oxide blocked almost completely the glucose-induced formation of fructose 2,6-bisphosphate without altering intracellular ATP or hexose 6-phosphate levels, confirming that the lethal effect on trypanosomes is not mediated through pyruvate kinase inhibition but rather through disruption of the PFK-2/FBPase-2 regulatory system [1]. Cell lysis occurred only at higher concentrations (3–10 μM) [1].

Glycolysis Trypanosoma brucei Enzyme inhibition kinetics

Trypanothione Adduct Formation and Trypanothione Reductase Inhibition: A Parasite-Specific Target Absent from the Host

Melarsen oxide reacts with the trypanosomatid-specific dithiol trypanothione (N¹,N⁸-bis(glutathionyl)spermidine) to form a stable, reversible adduct designated Mel T, with a measured stability constant of 1.05 × 10⁷ M⁻¹ [1]. When bloodstream Trypanosoma brucei are incubated with either melarsen oxide or melarsoprol, Mel T is the only arsenical derivative detectable in acid-soluble cell extracts, establishing trypanothione as the primary intracellular target [1]. Mel T acts as a competitive inhibitor of trypanothione reductase from T. brucei with a Ki of 9.0 μM [1]. Crucially, trypanothione reductase is absent from the mammalian host, which relies instead on the glutathione/glutathione reductase system [1]. Melarsen oxide directly inhibits trypanothione reductase in a two-stage process: a rapid phase (complete within 1 minute) followed by a time-dependent phase exhibiting saturable pseudo-first-order kinetics with kinact = 14.3 × 10⁻⁴ s⁻¹ and Ki = 17.2 μM [2]. The corresponding values for human glutathione reductase are kinact = 1.06 × 10⁻⁴ s⁻¹ and Ki = 9.6 μM, indicating a 13.5-fold faster inactivation rate for the parasite enzyme [2].

Trypanothione reductase Trypanothione adduct Parasite-specific target

Cross-Resistance Profile Differentiation: Melarsen-Resistant T. brucei Exhibits Graded Cross-Resistance Across Trivalent Arsenicals

A melarsen-resistant line of Trypanosoma brucei brucei, generated by in vivo selection, was tested against a panel of trivalent arsenicals and exhibited a graded cross-resistance profile. Compared to the wild-type parent strain, the resistant line displayed 33-fold cross-resistance to melarsen oxide, 67-fold cross-resistance to melarsoprol, and 122-fold cross-resistance to trimelarsen (potassium melarsonyl) [1]. The 3.7-fold difference in resistance factor between melarsen oxide (33×) and trimelarsen (122×) indicates that the dithiol ligand moiety significantly modulates the resistance phenotype, with the bulkier trimelarsen dithioarsolane ring conferring the highest resistance factor. In a parallel study, a cymelarsan-resistant line showed cross-resistance to trimelarsen and melarsen oxide, but only trivial cross-resistance to melarsoprol in vitro despite in vivo cross-resistance, highlighting the importance of the dimercaprol (BAL) ligand in modulating resistance [2]. In the melarsen-resistant line, trypanothione reductase levels were 50% lower and dihydrolipoamide dehydrogenase levels were 38% higher than in the sensitive parent clone, providing quantitative biochemical correlates of the resistance phenotype [1].

Drug resistance Cross-resistance profiling Trypanosoma brucei brucei

Optimal Application Scenarios for [4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid (CAS 5806-89-3) Based on Quantitative Evidence


Synthetic Intermediate for Melarsoprol, Melarsamine, and Next-Generation Melaminophenyl Dithiaarsanes

As the stable, crystalline pentavalent arsenic precursor, this compound is the definitive starting material for reduction to melarsen oxide, which then serves as the electrophilic As(III) synthon for condensation with dithiol ligands (dimercaprol for melarsoprol, cysteamine for melarsamine/Cymelarsan) [1]. The solved X-ray crystal structure of the dihydrate [2] provides unambiguous identity confirmation, making it the preferred intermediate over the reactive and less readily characterised melarsen oxide for GMP-oriented synthesis or derivatisation programmes. The graded cross-resistance data (33×, 67×, and 122× for melarsen oxide, melarsoprol, and trimelarsen, respectively) [3] indicate that systematic variation of the dithiol ligand starting from this common precursor can modulate resistance susceptibility, guiding medicinal chemistry efforts toward novel dithiaarsanes with improved resistance profiles.

Trypanothione Reductase and Redox Biology Probe Development

The well-characterised formation of the Mel T adduct (stability constant 1.05 × 10⁷ M⁻¹) and its competitive inhibition of trypanothione reductase (Ki = 9.0 μM) [4] position this compound as the precursor of choice for generating research-grade melarsen oxide for trypanothione metabolism studies. Because trypanothione reductase is absent from mammalian cells, probes derived from this scaffold enable parasite-selective target engagement studies without confounding host enzyme inhibition. The differential inhibition kinetics between trypanothione reductase (kinact = 14.3 × 10⁻⁴ s⁻¹) and human glutathione reductase (kinact = 1.06 × 10⁻⁴ s⁻¹) [5] provide a quantitative window for assay development and high-throughput screening of arsenical sensitivity modulators.

Arsenical Drug Resistance Mechanism Research

The melarsen-resistant T. brucei line, selected using the disodium salt of this arsonic acid, provides a characterised tool for investigating arsenical cross-resistance mechanisms [3]. The documented 50% reduction in trypanothione reductase levels and 38% elevation in dihydrolipoamide dehydrogenase levels in the resistant clone offer quantifiable biochemical endpoints for resistance reversal studies. The differential cross-resistance factors across trivalent derivatives (33× to 122×) [3] make this precursor essential for laboratories systematically comparing resistance phenotypes induced by pentavalent vs. trivalent arsenical exposure—a distinction of growing importance given renewed interest in arsenical-based therapies.

Glycolytic Enzyme Targeting in Trypanosomatids: PFK-2/FBPase-2 Mechanism Studies

The demonstrated ≥100-fold selectivity of the derived pharmacophore for 6-phosphofructo-2-kinase (Ki < 1 μM) over pyruvate kinase (Ki > 100 μM) [6] identifies this compound as the appropriate precursor for generating inhibitor probes directed at the trypanosome PFK-2/FBPase-2 regulatory system. For laboratories studying trypanosome energy metabolism, this evidence refines the experimental framework: pyruvate kinase inhibition is not the primary lethal mechanism, and procurement of this precursor enables investigation of the functionally validated PFK-2/FBPase-2 targets. The ability of micromolar concentrations to block fructose 2,6-bisphosphate formation without depleting ATP [6] provides a clean experimental tool for dissecting glycolytic regulation in bloodstream-form trypanosomes.

Quote Request

Request a Quote for [4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.